Iceane
Description
Conceptualization and Early Theoretical Postulations of the Iceane Framework
The concept of the this compound structure was first envisioned long before its synthesis. Müller is credited with conceiving the structure in 1940, and later, in 1965, Louis Fieser independently proposed the molecule and coined the trivial name "this compound". researchgate.netwikipedia.org Fieser's inspiration for the name came from a superficial resemblance of the molecule's structure to one of the crystalline forms of water, specifically the arrangement of water molecules in ice. researchgate.netwikipedia.org These early theoretical postulations laid the groundwork for future synthetic efforts.
Pioneering Synthetic Endeavors and Initial Isolation of this compound
The synthesis of such a complex cage hydrocarbon presented a significant challenge. Pioneering synthetic efforts ultimately led to the successful isolation of this compound. The synthesis of tetracyclo[5.3.1.1.0]dodecane, the systematic name for this compound, was first announced in 1975. researchgate.netwikipedia.org A detailed description of the chemistry involved in this synthesis was published, outlining key intermediate compounds such as tricyclo[5,3,1,0]undec-5-en-2-one and tricyclo[5,3,1,0]undec-2-en-endo-6-ylmethanol, as well as chlorothis compound isomers. researchgate.net Another approach to constructing the this compound skeleton involved an intramolecular Diels-Alder reaction. rsc.org
Nomenclatural Evolution: From Wurtzitane to this compound
Following its synthesis, the compound was initially proposed to be named "wurtzitane" in 1975, due to a perceived similarity to the wurtzite crystal structure. researchgate.netwikipedia.org However, the name "this compound", proposed by Fieser a year later, gained more general acceptance and has precedence. researchgate.netwikipedia.org The systematic IUPAC name for this compound is tetracyclo[5.3.1.1.0]dodecane. wikipedia.org
This compound's Significance within the Realm of Strained Polycyclic Hydrocarbons
This compound holds significance as a rigid, highly symmetrical polycyclic hydrocarbon with D point group symmetry. researchgate.net Its carbon skeleton is composed of five six-membered rings, two in chair configurations and three in non-twist boat configurations. researchgate.net Although molecular models suggest a lack of skeletal strain, the molecule is believed to possess significant non-bonded interactions, making its chemistry of considerable interest. researchgate.net this compound is also recognized as a building block of lonsdaleite, a hexagonal carbon allotrope found in microcrystals in high-impact meteorites. researchgate.netsrce.hr
Comparative Analysis with Adamantane (B196018), Cubane (B1203433), and Related Cage Molecules
This compound belongs to the family of cage hydrocarbons, which includes well-known structures like adamantane and cubane. wikipedia.org Adamantane (CH), the simplest diamondoid, is known for being rigid and virtually stress-free, with carbon atoms arranged similarly to those in a diamond crystal. wikipedia.org Cubane (CH), in contrast, is a highly strained molecule due to its cubic structure requiring 90° bond angles. wikipedia.org This high strain gives cubane high potential energy. wikipedia.org
While adamantane is noted for its lack of strain, this compound, despite appearing strain-free in simple models, is thought to have severe non-bonded interactions. researchgate.netwikipedia.org Comparative studies using techniques like gas-phase near-edge x-ray absorption fine structure spectroscopy have revealed how strain affects the electronic structure in a series of cage compounds, including adamantane and cubane. osti.gov These studies show distinct changes in C-C σ* resonances with increasing strain across the series. osti.gov this compound, as a caged hydrocarbon, is also included in studies investigating dynamic disorder and strain in crystalline caged hydrocarbons. researchgate.netchemrxiv.org
Here is a table comparing some properties of this compound, Adamantane, and Cubane:
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Structure | Strain | PubChem CID |
| This compound | CH | 162.276 | 325 | Tetracyclo[5.3.1.1.0]dodecane | Varied | 595503 |
| Adamantane | CH | 136.238 | 270 | Tricyclo[3.3.1.1]decane | Low | 9238 |
| Cubane | CH | 104.15 | 133.5 | Pentacyclo[4.2.0.0.0.0]octane | High | 136090 |
Note: Strain is described qualitatively based on typical characterizations of these molecules.
Topological and Structural Analogies in Polycyclic Systems
The study of polycyclic hydrocarbons like this compound often involves examining their topological and structural analogies to other systems. nzdr.ru Topological organic chemistry, for instance, focuses on the structural and other regularities in such molecules. nzdr.ru The cage structure of this compound, with its specific arrangement of fused rings, provides a point of comparison for understanding the relationship between molecular structure and properties in complex polycyclic systems. researchgate.netwikipedia.org The carbon skeleton of this compound, specifically, constitutes a unit found in the lonsdaleite lattice. srce.hr The exploration of structural analogies is a valuable tool in chemical design and understanding, allowing for the assimilation of complex forms and processes. gasathj.comethz.chcnrs.fr
Structure
2D Structure
3D Structure
Properties
CAS No. |
53283-19-5 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
tetracyclo[5.3.1.12,6.04,9]dodecane |
InChI |
InChI=1S/C12H18/c1-7-2-11-3-8(1)10-4-9(7)5-12(11)6-10/h7-12H,1-6H2 |
InChI Key |
KZNNISMAUNEBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C4CC2CC3C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches to Iceane and Its Derivatives
Retrosynthetic Analysis and Key Intermediate Architectures in Iceane Synthesis
Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules like this compound. It involves working backward from the target molecule to identify simpler precursor molecules and the hypothetical "disconnections" that would lead to them. deanfrancispress.comlibretexts.org For this compound, the retrosynthetic strategy often focuses on identifying key carbon-carbon bonds that, if formed in the forward synthesis, would efficiently construct the cage framework.
Key intermediate architectures in this compound synthesis are typically polycyclic compounds that already possess a significant portion of the desired cage structure or contain functional groups strategically placed for subsequent cyclization reactions. For instance, one synthetic route to this compound involved key intermediates such as tricyclo[5,3,1,04,9]undec-5-en-2-one, tricyclo[5,3,1,04,9]undec-2-en-endo-6-ylmethanol, and chlorothis compound isomers. researchgate.net These intermediates contain fused ring systems and functional handles (like a ketone, alcohol, or chlorine atom) that can be manipulated to form the remaining rings of the this compound cage. The choice of key intermediates is guided by the need to minimize strain development during the synthesis and to utilize reactions that are both efficient and selective for the desired bond formations.
Challenges in the Construction of Highly Strained Cage Hydrocarbon Frameworks
The synthesis of highly strained cage hydrocarbons like this compound is fraught with challenges stemming from their inherent structural properties. e-bookshelf.denih.gov These molecules contain distorted bond angles and lengths compared to their acyclic counterparts, leading to significant internal strain. e-bookshelf.de Building these strained frameworks requires overcoming high energy barriers for bond formation and often involves reactions that can tolerate or even exploit this strain.
Key challenges include:
Angle Strain and Torsional Strain: The rigid cage structure imposes significant angle strain due to deviations from ideal tetrahedral (sp3) bond angles, and torsional strain due to eclipsed or gauche interactions between substituents.
Selectivity: Achieving chemo-, regio-, and stereoselectivity in reactions leading to the cage structure is critical. Undesired side reactions, rearrangements, or the formation of unwanted isomers can occur due to the strained nature of intermediates.
Accessibility of Precursors: Synthesizing or obtaining suitable starting materials with the correct arrangement of atoms and functional groups for cyclization can be difficult.
Handling of Reactive Intermediates: Synthetic routes may involve highly reactive or unstable intermediates that require specific conditions and techniques for their generation and transformation.
These challenges necessitate the development of innovative synthetic strategies and methodologies capable of precisely assembling the strained polycyclic framework of this compound. nih.govsjtu.edu.cn
Advanced Synthetic Strategies for Polycyclic Systems
The synthesis of complex polycyclic systems, including cage hydrocarbons, relies on advanced synthetic strategies that enable the efficient construction of multiple rings and precise control over molecular architecture. chemrxiv.orgnih.gov
Edge-Insertion Methodologies
Edge-insertion methodologies involve the insertion of atoms or groups into existing carbon-carbon bonds (edges) within a molecular framework. This strategy can be a powerful tool for expanding ring sizes or introducing new functionalities within a cyclic or polycyclic system. rsc.org While direct examples of edge-insertion specifically in this compound synthesis are not prominently featured in the search results, the concept is an advanced strategy used in skeletal editing of cyclic and polycyclic compounds. rsc.org Atom insertion, including carbon, nitrogen, oxygen, and boron, has been explored as a more sustainable alternative to traditional multi-step synthesis for modifying molecular frameworks. rsc.org Applying such methodologies to this compound could potentially involve inserting atoms into one of the C-C bonds forming the this compound cage to create novel, related structures or to introduce functionality.
Specific Cyclization Procedures Utilized in this compound Chemistry
Cyclization reactions are fundamental to the synthesis of cyclic and polycyclic molecules, as they involve the formation of new rings. In this compound chemistry, specific cyclization procedures are employed to construct the intricate cage framework from less complex precursors. rsc.org
Aminomercuration and Olefin Amination Routes
Aminomercuration and olefin amination are specific types of cyclization reactions that involve the addition of an amine and a mercury species (in aminomercuration) or simply an amine (in olefin amination) across a carbon-carbon double bond (olefin), leading to the formation of a new ring containing a nitrogen atom. nih.gove3s-conferences.orgnih.gov
In the context of synthesizing the azawurtzitane system, which is structurally related to this compound, aminomercuration with mercuric acetate (B1210297) in water and olefin amination with mercuric acetate in dimethyl sulfoxide (B87167) have been utilized as cyclization procedures. researchgate.net These reactions demonstrate the utility of transition metal salts, such as mercuric acetate, in promoting the intramolecular cyclization of olefin-containing precursors to form nitrogen-containing polycyclic structures. The specific conditions (solvent, mercury salt) can influence the outcome and efficiency of the cyclization. researchgate.net While these examples are for a nitrogen-containing analog, the underlying principles of using directed cyclization reactions involving olefins are relevant to the broader strategies employed in constructing cage systems like this compound.
Data Table: Examples of Cyclization Procedures in Related Cage Systems
| Procedure | Reagents | Substrate Type | Product Type | Reference |
| Aminomercuration | Mercuric acetate, Water, Amine | Olefin-containing | Nitrogen heterocycle | researchgate.net |
| Olefin Amination | Mercuric acetate, DMSO, Amine | Olefin-containing | Nitrogen heterocycle | researchgate.net |
| Intramolecular Attack | Epoxide, Nucleophile | Epoxide-containing | Cyclic ether or alcohol | researchgate.net |
| Oxidative Cyclization | Oxidizing agent (e.g., FeCl3) | Aromatic precursor | Polycyclic Aromatic Hydrocarbon | nih.gov |
| Intramolecular C-H Activation | Palladium catalyst, Ligand, Oxidant | Alkene with C-H bond | Cyclic amine or ether | nih.gov |
The successful synthesis of this compound and its derivatives often relies on a combination of these advanced synthetic methodologies and specific cyclization procedures, carefully orchestrated through a well-designed retrosynthetic plan to navigate the challenges posed by their strained cage structures.
Intramolecular Epoxide Attack Strategies
Intramolecular epoxide attack is a powerful strategy in organic synthesis for constructing cyclic systems. This approach involves a nucleophilic atom or group within the same molecule attacking an epoxide ring, leading to its opening and the formation of a new ring. This strategy is particularly useful for creating cyclic ethers or alcohols and has found application in the synthesis of various complex molecules.
In the context of this compound synthesis and related cage structures, intramolecular epoxide attack strategies can be employed to forge key carbon-carbon or carbon-heteroatom bonds required for the cage formation. While specific detailed synthetic routes to this compound explicitly labeled as utilizing an "intramolecular epoxide attack strategy" were not prominently found in the immediate search results, the general principle of intramolecular epoxide opening is a well-established method for ring formation in organic chemistry masterorganicchemistry.comtransformationtutoring.comyoutube.commasterorganicchemistry.comlibretexts.org.
Typically, the intramolecular epoxide opening is initiated by the deprotonation of a hydroxyl group (or the presence of another suitable nucleophile) within a molecule that also contains an epoxide moiety masterorganicchemistry.comyoutube.comlibretexts.org. The resulting alkoxide (or nucleophile) then attacks one of the carbons of the epoxide ring, causing the ring to open and forming a new cyclic structure masterorganicchemistry.comtransformationtutoring.comyoutube.comlibretexts.org. The regioselectivity of the attack (which carbon of the epoxide is attacked) is influenced by factors such as steric hindrance and electronic effects, particularly under basic or acidic conditions masterorganicchemistry.comtransformationtutoring.com. Under basic conditions, the nucleophile typically attacks the less substituted carbon of the epoxide via an SN2-like mechanism masterorganicchemistry.comtransformationtutoring.com.
While direct examples for this compound were not retrieved, this methodology is broadly applicable to the construction of cyclic and polycyclic systems, and its principles can be envisioned in potential synthetic pathways towards this compound derivatives or related cage compounds where an epoxide intermediate could be strategically incorporated.
Sophisticated Spectroscopic and Diffraction Methodologies in Iceane Research
X-ray Crystallographic Techniques for Elucidating Iceane's Three-Dimensional Architecture
X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comwikipedia.orglibretexts.org This method relies on the diffraction of X-rays by the ordered atomic lattice of a crystal, producing a pattern that can be analyzed to reveal the electron density and, consequently, the atomic positions and chemical bonds. anton-paar.comwikipedia.org
Advances in Crystallographic Data Collection and Interpretation for Complex Hydrocarbons
Advances in X-ray crystallography, including brighter X-ray sources, more sensitive detectors, and sophisticated computational software, have significantly improved the ability to collect and interpret data from complex hydrocarbons. wordpress.comcapes.gov.br These advancements enable the analysis of smaller or less perfectly formed crystals and facilitate the refinement of complex structures with higher accuracy. The interpretation of crystallographic data involves converting the diffraction pattern into an electron density map, from which atomic positions are determined through computational techniques. wikipedia.orgwordpress.com This process allows for the detailed analysis of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry.
Vibrational Spectroscopic Approaches in this compound Structural Studies
Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about their functional groups, bonding, and molecular symmetry. libretexts.org These techniques are sensitive to changes in molecular structure and intermolecular interactions.
Infrared Spectroscopy for Conformational and Intermolecular Interactions
Infrared spectroscopy measures the absorption of infrared radiation by a molecule as its bonds vibrate. Different functional groups and types of bonds absorb at characteristic frequencies, producing a unique IR spectrum that can serve as a molecular fingerprint. libretexts.org For cage hydrocarbons like this compound, IR spectroscopy can provide insights into the presence and environment of C-H and C-C bonds within the rigid framework. Changes in conformation or the presence of intermolecular interactions in the solid state can subtly influence vibrational frequencies, which can be detected by IR spectroscopy. While specific IR data for this compound was not extensively detailed in the search results, IR spectroscopy of related hydrocarbons shows characteristic bands corresponding to C-H stretching and bending vibrations. oup.comnasa.govresearchgate.net
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. It measures the inelastic scattering of light by molecules, providing information about their vibrational modes. Raman active modes typically involve changes in molecular polarizability during vibration. For symmetric molecules like this compound, Raman spectroscopy can be particularly useful for observing vibrations that are not active in IR spectroscopy due to symmetry constraints. Analysis of the Raman spectrum can help confirm the predicted symmetry of the this compound molecule and provide further details about its vibrational characteristics. nih.govnih.govosti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, stereochemistry, and dynamics of molecules in solution or the solid state. It is based on the interaction of nuclear spins with an applied magnetic field.
NMR spectroscopy provides detailed information about the connectivity of atoms and their local electronic environment. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the proposed structure and assessing its purity. The chemical shifts and coupling patterns in the NMR spectra are highly sensitive to the molecular geometry and the arrangement of hydrogen and carbon atoms within the cage. oup.comacs.org
Furthermore, advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HMBC, NOESY), can provide information about through-bond and through-space correlations between nuclei, aiding in the complete assignment of signals and confirmation of the stereochemistry. csbsju.eduresearchgate.net NOESY experiments, in particular, are useful for determining stereochemical relationships by revealing spatial proximity between protons. csbsju.eduwordpress.com While specific dynamic analysis of this compound by NMR was not extensively detailed, NMR can be used to study molecular dynamics, such as restricted rotations or conformational changes, if they occur within the relevant NMR timescale. acs.org
Mechanistic Investigations and Chemical Transformations of Iceane
Reaction Mechanisms Involving the Iceane Core and its Derivatives
Investigating reaction mechanisms involving the this compound core and its derivatives often requires detailed analysis to understand bond breaking and formation within the constrained cage environment. The synthesis of the this compound skeleton itself can involve complex reaction sequences, such as intramolecular Diels-Alder reactions or skeletal rearrangements. researchgate.netresearchgate.net For instance, a simple construction of the this compound skeleton has been reported via an intramolecular Diels-Alder reaction. researchgate.netresearchgate.net Another synthetic route involved a novel skeletal rearrangement with concomitant dehydrobromination of dibromohomoadamantanes to yield a key intermediate, which was then transformed into northis compound, a nor-analogue of this compound. researchgate.netoup.com
Studies on difunctionalized this compound derivatives have also provided insights into the reactivity of the this compound framework. acs.orgacs.org For example, a propellane derivative undergoing consecutive intermolecular and intramolecular Diels-Alder reactions with tetrachlorothiophene (B1294677) 1,1-dioxide can lead to a hexacyclic system containing the this compound skeleton. Subsequent reactions, including dissolving metal reductions and Cope rearrangement, were explored to modify this framework and synthesize difunctionalized this compound derivatives. acs.org These transformations highlight the complex mechanistic pathways involved in constructing and modifying the this compound core.
Rearrangement Pathways in this compound-Type Compounds
Skeletal rearrangements are significant in the chemistry of strained cage hydrocarbons like this compound. The inherent strain within these molecules can drive rearrangements to more stable isomers. Northis compound, a C11H16 tetracyclic hydrocarbon analogous to this compound, is known to rearrange to the more stable isomer, 2,4-ethanonoradamantane, when catalyzed by AlBr3. oup.com
Rearrangement pathways in this compound-type compounds can involve complex sequences of bond breaking and formation. Studies on related cage systems, such as the oxidative rearrangement of disubstituted tetrahydro-methanonaphthalenes, provide examples of unusual rearrangement processes that might share mechanistic principles with this compound rearrangements. researchgate.net Understanding these pathways is crucial for synthetic strategies aiming to construct or transform this compound derivatives.
Functionalization and Derivatization Reactions of the this compound Skeleton
Functionalization and derivatization of the this compound skeleton allow for the modification of its properties and the introduction of reactive sites for further chemical transformations. Due to the rigid nature of the this compound cage, the position and stereochemistry of functional groups can significantly influence the reactivity.
Examples of functionalization and derivatization in the context of cage hydrocarbons include the synthesis of difunctionalized this compound derivatives mentioned earlier, which involved incorporating functionality at specific positions of the this compound skeleton. acs.orgacs.org While specific detailed mechanisms for the functionalization of the this compound skeleton are not extensively detailed in the provided results, the general principles of functionalization in organic chemistry, such as C-H bond functionalization, can be relevant. pku.edu.cnorganic-chemistry.org For instance, visible-light-promoted C(sp3)-H bond functionalization has been explored for constructing other complex organic skeletons. organic-chemistry.org The synthesis of chlorothis compound from an alcohol precursor using triphenylphosphine (B44618) in carbon tetrachloride, involving an oxophosonium ion intermediate, suggests a potential route for halogenation and further derivatization of the this compound skeleton. chegg.com
Interconversion Between Different Cage Hydrocarbon Architectures
The interconversion between different cage hydrocarbon architectures is a fascinating area of research, often involving complex catalyzed rearrangements. This compound belongs to the family of diamondoid hydrocarbons, which also includes adamantane (B196018) and diamantane. researchgate.netmdpi.com The possibility of interconverting between these or other cage structures is driven by thermodynamic stability and kinetic accessibility of various rearrangement pathways.
While direct interconversion of this compound to other diamondoids is not explicitly detailed in the search results, the rearrangement of northis compound to ethanonoradamantane exemplifies the potential for skeletal reorganization within this class of compounds. oup.com The transformation of imine cages into hydrocarbon cages through a sequence involving reduction, nitrosylation, and the Overberger reaction demonstrates a method for accessing complex hydrocarbon cage structures from different precursors, highlighting the potential for interconversion strategies. d-nb.info
Principles of Reaction Mechanism Determination in Organic Chemistry
Determining the mechanism of an organic reaction involves elucidating the step-by-step sequence of elementary reactions by which reactants are converted into products. chemicalnote.comkhanacademy.orgwikipedia.org This includes identifying intermediates, transition states, and the movement of electrons. chemicalnote.comwikipedia.orguomustansiriyah.edu.iq Several experimental and theoretical methods are employed for this purpose.
Experimental methods for mechanism determination include:
Product identification, including by-products. dalalinstitute.com
Detection or isolation of reaction intermediates. dalalinstitute.com
Isotopic labeling studies to track the fate of atoms. dalalinstitute.com
Kinetic studies to determine the rate law and reaction order. wikipedia.orgfiveable.me
Stereochemical analysis of products. wikipedia.org
Measurement of the effect of temperature and pressure on reaction rates. wikipedia.org
Crossover experiments to distinguish between intramolecular and intermolecular processes. dalalinstitute.com
Theoretical methods, such as computational chemistry calculations (e.g., ab initio and DFT), play a crucial role in understanding transition states and energy profiles of reactions, especially for complex systems where experimental characterization of intermediates or transition states is challenging. acs.org
Applying these principles to the study of this compound chemistry involves careful experimental design and analysis, potentially coupled with computational studies, to understand the intricate pathways involved in its synthesis, functionalization, and rearrangement reactions.
Synthesis and Characterization of Iceane Derivatives and Analogues
Design and Synthesis of Functionalized Iceane Compounds
The synthesis of functionalized this compound derivatives involves introducing specific chemical groups onto the this compound skeleton. This allows for tailoring the properties of the resulting molecules for various applications. One approach involves the synthesis of difunctionalized this compound derivatives. researchgate.netresearchgate.netacs.org For instance, the synthesis of 3,13-dimethylene-8-oxapentacyclo[8.3.1.1²'⁶.0⁴'¹².0⁶'¹⁰]pentadecane, an oxygen-containing this compound derivative, has been reported. acs.org The synthesis of such functionalized compounds often requires multi-step routes utilizing specific reactions to construct the complex cage system and introduce the desired functionalities. researchgate.netresearchgate.net
Azawurtzitanes and Other Heteroatom-Containing this compound Analogues
Azawurtzitanes are this compound analogues where one or more carbon atoms in the cage framework are replaced by nitrogen atoms. researchgate.netrsc.org The synthesis of azawurtzitanes and other heteroatom-containing this compound analogues has been explored, leading to molecules with altered electronic and chemical properties compared to the parent hydrocarbon. researchgate.netresearchgate.net For example, 3-azawurtzitane and 3(4→5)abeo-3-azawurtzitane derivatives have been synthesized. researchgate.net Different cyclization procedures, such as aminomercuration, olefin amination, and intramolecular attack at an epoxide, have been employed to construct the azawurtzitane system. researchgate.net Mixed heteroatom wurtzitanes, containing two different heteroatoms in the wurtzite ring, have also been synthesized through reactions like the condensation of cis,cis-1,3,5-triformyl-1,3,5-trimethylcyclohexane with primary amines. researchgate.net Characterization of these nitrogen-containing analogues can involve techniques like ¹⁵N CP/MAS-NMR spectroscopy. iranchembook.ir
Northis compound Synthesis and Structural Relationships
Northis compound is a related cage hydrocarbon that can be formally derived from this compound by the removal of carbon atoms. Its synthesis and structural relationship to this compound have been investigated. One synthetic route to northis compound involves the photoexcitation of tricyclo[5.3.1.0⁴'⁹]undeca-2,5-diene, which undergoes an intramolecular [2+2] cycloaddition to form 3,5-dehydronorthis compound. Subsequent hydrogenation of 3,5-dehydronorthis compound yields northis compound. researchgate.net The bicyclo[2.1.0]pentane moiety within the cage structure of 3,5-dehydronorthis compound exhibits ¹³C–H coupling constants similar to those of bicyclo[2.1.0]pentane itself. researchgate.net Northis compound is named based on its structural relationship to this compound. researchgate.net
Exploration of Higher Diamondoids and Related Symmetrical Hydrocarbons
This compound is part of a broader family of cage hydrocarbons known as diamondoids, which are hydrogen-terminated molecules whose carbon skeletons can be superimposed on the diamond crystal lattice. wiley-vch.dearxiv.orgwikipedia.org Adamantane (B196018) is the smallest diamondoid, followed by diamantane, triamantane, and higher polymantanes. wiley-vch.dearxiv.orgwikipedia.org this compound itself is considered a diamondoid. wikipedia.orgacs.org The synthesis of higher diamondoids, containing four or more fused adamantane units, is more complex than that of lower diamondoids. aip.org Conventional chemical synthesis of higher diamondoids has been challenging due to the complexity of thermodynamic rearrangement. aip.org However, methods such as pulsed laser ablation in supercritical fluids have been explored for the synthesis of higher diamondoids, including diamantane and potentially diamondoids with up to 12 cages. aip.org These higher diamondoids can possess various isomeric and structural variants. wikipedia.org Related symmetrical hydrocarbons, such as cubane (B1203433) and dodecahedrane, also represent highly symmetric cage molecules that have been targets of synthesis and structural studies. researchgate.netacs.org
Chiral and Achiral High-Symmetry Cage Molecules
Cage molecules can exhibit high symmetry, and this symmetry can be either achiral or chiral. researchgate.netnih.govoaepublish.com this compound is an example of an achiral molecule with high symmetry (D₃h). researchgate.net However, chiral cage hydrocarbons of high symmetry have also been synthesized and studied, such as twistane (B1239035) (D₂ symmetry) and D₃-trishomocubane (D₃ symmetry). researchgate.net The design and synthesis of chiral cage molecules are important for applications requiring enantioselective recognition and separation. oaepublish.comresearchtrends.net Introducing enantiomeric chiral groups into the building blocks used for cage construction can lead to the formation of chiral molecular cages with permanent chirality. oaepublish.com While many high-symmetry metal-organic capsules reported are achiral or chiral, the homochiral cage is frequently observed. nih.gov Strategies for designing chiral cage molecules include the decoration method and scaffold editing starting from symmetric cores like cubane. researchgate.net Even seemingly symmetrical achiral cages can display asymmetric chiral cavities in the solid state due to factors like amide orientation or axial twist. rsc.org
Rational Design of Oligomeric and Porous Cage-Based Molecules
The rational design of cage-based molecules extends to the creation of oligomeric structures and porous materials. rsc.orgmonash.eduoaepublish.compnas.orgresearchgate.netacs.org Oligomeric cage-based molecules are formed by linking discrete cage units together. rsc.org This can involve stepwise linkage of porous metal-organic cages or polyhedra (MOPs) into structures with a finite number of units. rsc.org Techniques such as copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry) have been used to link azide-terminated MOPs with other alkyne-terminated MOPs or clusters, yielding dimeric, tetrameric, or satellite-like giant oligomeric molecules. rsc.org
Porous organic cages (POCs) are a class of materials composed of discrete organic cage molecules that possess intrinsic, accessible cavities. oaepublish.comnih.govcore.ac.ukacs.org To be porous in the solid state, these cavities must be connected, forming a pore network. acs.org POCs are typically constructed through the formation of covalent bonds, such as imines, boronic esters, and amides. nih.gov Rational design principles are applied to control the shape, symmetry, and porosity of these cage molecules. rsc.orgnih.gov This can involve designing building blocks that influence the orientation of linkages or employing strategies that lead to reduced symmetry, which can improve porosity and solubility. rsc.orgnih.gov The synthesis of porous organic cage-based frameworks (OCFs) involves using POCs as building blocks to create tailored porous materials. oaepublish.com This can be achieved through covalent bond linkages, coordination bond linkages, or supramolecular interactions. oaepublish.com Rational design is crucial for controlling the self-assembly of these structures and achieving desired properties, such as the formation of supramolecular aggregates with specific shapes and functions. researchgate.netacs.org
Advanced Applications and Potential Directions in Materials Science
Iceane as a Structural Motif in Novel Material Design
The concept of employing specific molecular structures as building blocks or "motifs" is fundamental in materials science for directing the assembly and properties of larger structures. ucsb.edunih.gov this compound, with its well-defined and rigid cage, is conceptually well-suited to serve as such a structural motif. The spatial arrangement of carbon atoms in this compound is related to the lonsdalite crystal structure. wikipedia.org Caged hydrocarbons, including this compound, are recognized for their diverse three-dimensional carbon backbones and their ability to pack efficiently in crystal lattices, often belonging to highly symmetric space groups. acs.org This inherent structural rigidity and symmetry make them potential candidates for incorporation into novel materials. While extensive specific examples of this compound itself being used as a structural motif in novel materials are not widely detailed in the immediately available literature, the synthesis of systems containing the this compound skeleton demonstrates the feasibility of integrating this cage structure into larger molecular architectures for potential materials applications. rsc.org The study of caged hydrocarbons in general suggests their potential as platforms for novel materials, including polymers. acs.org
Supramolecular Assembly and Recognition Based on this compound Frameworks
Supramolecular chemistry focuses on systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic effects. wikipedia.orgwikipedia.org Key concepts in this field include molecular recognition and self-assembly, which are crucial for the construction of complex functional assemblies and materials. wikipedia.orguab.catleidenuniv.nl
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the selective binding of a "guest" molecule to a "host" molecule or framework through non-covalent interactions, a process central to molecular recognition. wikipedia.orgthno.org While this compound is a relatively small molecule, its cage structure could potentially act as either a host, with a cavity capable of accommodating smaller guest species, or as a guest component within larger host frameworks. The study of endohedral complexes, where atoms or molecules are encapsulated within cage structures like fullerenes, is a related area where caged hydrocarbons are relevant. dntb.gov.uamdpi.com Although direct examples of this compound forming host-guest complexes are not extensively reported, the existence of hydrogen-bonded networks featuring "super-iceane" cages capable of enclathrating anions illustrates how this compound-like frameworks can participate in host-guest chemistry and molecular recognition within supramolecular assemblies. psu.edu
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures through local interactions. wikipedia.orgnih.gov The design of molecules that can self-assemble into desired architectures is a key aspect of supramolecular chemistry and materials science. leidenuniv.nl The formation of hydrogen-bonded networks incorporating "super-iceane" cages provides a specific example of how structural units related to this compound can be directed to self-assemble into complex three-dimensional architectures. psu.edu Furthermore, research involving "polymerized this compound molecules" as components in nanoscale motors suggests the potential for controlled assembly of this compound units into larger, functional materials architectures. beilstein-institut.de
Integration of this compound Structures into Advanced Materials Architectures
The integration of molecular structures into larger, advanced materials architectures is crucial for developing materials with specific functions. soitec.comrescorp.org this compound's rigid cage structure makes it a potential building block for incorporation into various materials architectures. As mentioned earlier, the synthesis of systems containing the this compound skeleton and the use of "polymerized this compound molecules" in nanoscale motors demonstrate approaches to integrating this compound into more complex structures. rsc.orgbeilstein-institut.de The formation of 3D hydrogen-bonded networks with "super-iceane" cages also represents the integration of this compound-like structural units into extended materials architectures. psu.edu These examples suggest the potential for this compound to be incorporated into polymers, frameworks, or other designed materials with tailored structural and potentially functional properties.
Theoretical Models for Condensed Phase and Material Properties
Theoretical modeling plays a vital role in understanding and predicting the properties of materials, particularly their condensed phases. wikipedia.orgresearchgate.net For caged hydrocarbons like this compound, theoretical studies using methods such as Density Functional Theory (DFT) and the quasi-harmonic approximation (QHA) have been employed to investigate their thermodynamic properties in the solid state. acs.orgchemrxiv.org
These studies can predict properties such as sublimation enthalpy, cohesive energies, and the impact of dynamic disorder (like hindered rotations) on thermodynamic behavior. acs.orgchemrxiv.org For example, theoretical calculations have predicted sublimation properties for this compound. acs.org Such computational approaches are valuable for gaining insights into the fundamental physical properties of this compound crystals and can guide future experimental investigations and potential applications in materials where these properties are critical. acs.org
Theoretical studies often involve calculating various energy terms to understand the stability and behavior of the condensed phase. The cohesive energy, for instance, represents the energy holding the crystal together. The difference in zero-point energies between the gaseous and solid phases also contributes to the sublimation enthalpy. acs.org
While specific numerical data for this compound's theoretical condensed phase properties from the search results are primarily discussed in the context of comparisons with other caged hydrocarbons and method validation, the studies highlight the application of advanced theoretical models to understand this compound's behavior in the solid state. acs.orgchemrxiv.org
Based on the information from the search results, a representative table summarizing some theoretical calculations on caged hydrocarbons (including this compound if specific data were readily extractable and comparable across studies) would ideally show calculated values for properties like cohesive energy or sublimation enthalpy. However, the provided snippets discuss the methods and findings in a comparative or qualitative manner rather than providing a clear, extractable dataset specifically for this compound alongside others in a table format within the text. The focus is more on the theoretical approach applied to this compound and other caged hydrocarbons.
Summary of Theoretical Findings (Based on Search Results):
Theoretical models, including DFT and QHA, have been successfully applied to study the condensed phase properties of caged hydrocarbons like this compound. acs.orgchemrxiv.org These studies aim to predict thermodynamic properties such as sublimation enthalpy by considering factors like cohesive energy, zero-point energy, and dynamic disorder within the crystal lattice. acs.org The results of these calculations for this compound and other similar molecules can provide valuable theoretical data to complement experimental studies and inform potential applications where solid-state properties are important. acs.org
Concluding Perspectives and Future Research Trajectories
Unresolved Questions in Iceane Synthetic Chemistry
Despite the successful synthesis of this compound, challenges and unresolved questions persist in its synthetic chemistry. The complex cage structure presents difficulties in developing efficient and selective synthetic routes. While initial syntheses were reported in the 1970s wikipedia.org, the pursuit of alternative or improved methodologies that offer higher yields, fewer steps, or utilize more readily available starting materials remains an active area of investigation. The synthesis of complex polycyclic structures like this compound often involves multiple steps, rearrangements, and functional group transformations, each posing potential challenges in terms of control and efficiency. Exploring novel synthetic strategies, potentially involving catalytic approaches or new reaction methodologies, could address some of these unresolved questions and facilitate more accessible routes to this compound and its derivatives.
Advancements in Computational Methodology for Strained Cage Hydrocarbons
Computational chemistry plays a crucial role in understanding the properties and reactivity of strained cage hydrocarbons like this compound. Advancements in computational methodologies, such as Density Functional Theory (DFT) and quasi-harmonic approximation (QHA), are being applied to study the structural and thermodynamic properties of these molecules. chemrxiv.orgacs.org These methods can help quantify the inherent steric strain within this compound and predict properties like sublimation enthalpies. chemrxiv.orgacs.org While computational models can provide valuable insights, their accuracy is continuously being refined by comparing predictions with experimental data. chemrxiv.orgacs.org Future advancements in computational power and the development of more sophisticated algorithms are expected to provide even more accurate predictions and a deeper understanding of the complex electronic and structural characteristics of this compound and other highly strained systems. mdpi.com This includes efforts to improve the efficiency and accuracy of calculations for molecular crystals and to address challenges in predicting properties like sublimation enthalpy with high precision. researchgate.net
Expanding the Scope of this compound Reactivity and Transformations
Research into the reactivity and transformations of this compound is essential for exploring its potential applications. While this compound is a saturated hydrocarbon and generally considered relatively unreactive, the presence of strain in its cage structure can influence its chemical behavior. chemrxiv.orgacs.org Investigating reactions such as functionalization, skeletal rearrangements, or reactions under extreme conditions could reveal new avenues for utilizing this compound as a building block in organic synthesis or in the creation of novel materials. Studies on the reactivity of similar cage hydrocarbons provide a basis for predicting and exploring potential transformations of this compound. researchgate.netnih.gov Understanding the mechanisms of these transformations, potentially through a combination of experimental and computational methods, is key to expanding the synthetic utility of this compound.
Emerging Roles of this compound in Interdisciplinary Chemical Research
This compound's unique structure and properties make it a molecule of interest in various interdisciplinary research areas. Its rigid cage framework and high symmetry could be relevant in materials science, for instance, in the design of new porous materials or as a component in supramolecular assemblies. The relationship between its structure and the wurtzite crystal lattice wikipedia.org might inspire research in solid-state chemistry or materials engineering. Furthermore, the challenges associated with its synthesis and the theoretical methods used to study it contribute to broader research in physical organic chemistry and computational chemistry. chemrxiv.orgacs.org While specific widespread applications of this compound are not yet prominent, its intriguing structure continues to make it a subject of academic interest, potentially leading to unforeseen roles in areas ranging from nanotechnology to theoretical chemistry as research progresses. urjc.esslu.searc.gov.au
Q & A
Basic: How to design a reproducible synthesis protocol for Iceane, considering variable optimization?
Answer:
Designing a synthesis protocol requires isolating independent variables (e.g., temperature, catalysts, solvent polarity) and systematically testing their effects on yield and purity. Use a fractional factorial design to prioritize variables with the highest impact . Validate each step with spectroscopic characterization (e.g., NMR, IR) to confirm intermediate structures. Ensure feasibility by aligning reaction conditions with lab safety protocols and equipment limitations . For example:
| Variable | Tested Range | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature | -20°C to 25°C | 0°C | +35% |
| Catalyst | Pd/C vs. Ni | Pd/C | +22% |
| Reaction Time | 12h vs. 24h | 18h | +15% |
Refine iteratively using response surface methodology (RSM) to model non-linear relationships .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural purity?
Answer:
Combine orthogonal techniques to mitigate instrumental bias:
- NMR (¹H/¹³C): Identify functional groups and confirm backbone connectivity. Use deuterated solvents to avoid signal overlap .
- Mass Spectrometry (HRMS): Verify molecular weight and detect trace impurities (<0.1% threshold) .
- HPLC-PDA: Quantify purity using a calibrated standard curve (R² > 0.99) and assess column retention time consistency .
- XRD (if crystalline): Resolve stereochemical ambiguities in solid-state structures .
Cross-validate results with independent labs to ensure reproducibility .
Advanced: How to resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound?
Answer:
Contradictions often arise from methodological disparities. Address them through:
- Meta-analysis: Compare calorimetry (DSC) vs. computational (DFT) datasets . Identify outliers using Grubbs’ test (α = 0.05) .
- Error Source Mapping: Tabulate uncertainties in experimental setups (e.g., calibration drift, solvent effects) and computational parameters (basis sets, solvation models) .
- Triangulation: Replicate key studies under controlled conditions, documenting environmental variables (humidity, atmospheric O2) .
Example contradiction resolution pathway:
| Study | ΔHf (kJ/mol) | Method | Identified Bias |
|---|---|---|---|
| A | -120 ± 5 | DSC in THF | Solvent enthalpy not subtracted |
| B | -95 ± 3 | DFT (gas phase) | Neglected dispersion forces |
Advanced: What multi-method approaches validate this compound’s reactivity under catalytic conditions?
Answer:
Integrate kinetic, spectroscopic, and computational tools:
- In situ FTIR: Monitor real-time bond cleavage/formation during catalysis .
- Isotope Labeling (e.g., <sup>18</sup>O): Trace mechanistic pathways and intermediate lifespans .
- DFT/MD Simulations: Predict transition states and compare with experimental activation energies (MAE < 5 kJ/mol acceptable) .
- Kinetic Isotope Effect (KIE): Confirm rate-determining steps using deuterated analogs .
Publish raw datasets and computational input files to enable third-party validation .
Basic: How to establish purity criteria for this compound in cross-disciplinary studies (e.g., materials science vs. pharmacology)?
Answer:
Discipline-specific thresholds apply:
| Field | Purity Standard | Analytical Method | Rationale |
|---|---|---|---|
| Materials Sci. | ≥98% | HPLC-ELSD | Minimize defects in crystal lattices |
| Pharmacology | ≥99.5% | LC-MS/MS (triple quad) | Avoid toxic byproducts |
Standardize reporting using ICH Q3A guidelines and include batch-to-batch variability in supplementary data .
Advanced: How to address reproducibility challenges in this compound’s computational modeling vs. experimental observations?
Answer:
- Force Field Calibration: Refine parameters using high-quality experimental data (e.g., dipole moments, vibrational frequencies) .
- Ensemble Averaging: Run MD simulations ≥100 ns to account for conformational sampling limitations .
- Benchmarking: Compare results across multiple software (Gaussian, ORCA, CP2K) to identify algorithm-specific biases .
Example workflow:
Optimize geometry with DFT (B3LYP/6-311+G**).
Calculate Gibbs free energy (SMD solvation model).
Validate with experimental ΔG values (error margin ≤ 10%).
Basic: What environmental controls are critical for studying this compound’s stability?
Answer:
- Temperature/Humidity: Use gloveboxes (<1 ppm O2, H2O) for hygroscopic samples .
- Light Sensitivity: Conduct UV-vis stability tests (300–800 nm) to identify degradation triggers .
- Long-Term Storage: Accelerated aging studies (40°C/75% RH for 6 months) predict shelf-life .
Document conditions explicitly in methods sections to aid replication .
Advanced: How to design a collaborative framework for resolving conflicting biological activity data for this compound derivatives?
Answer:
- Blind Reanalysis: Redact sample identifiers and redistribute assays to independent labs .
- Dose-Response Curves: Use Hill slope analysis to compare potency (EC50) and efficacy (Emax) across studies .
- Pathway Enrichment Analysis: Identify if discrepancies stem from off-target effects (e.g., RNA-seq vs. phenotypic screens) .
Example collaboration template:
| Step | Action | Outcome Metric |
|---|---|---|
| 1 | Standardize assay protocols | CV < 15% across labs |
| 2 | Share compound aliquots | Eliminate synthesis variability |
| 3 | Centralized data repository | Enable meta-analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
